molecular formula C13H14O2 B2425626 1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2126163-33-3

1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2425626
CAS No.: 2126163-33-3
M. Wt: 202.253
InChI Key: PLAUOHACBUUPBP-UHFFFAOYSA-N
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Description

1-Phenylbicyclo[211]hexane-5-carboxylic acid is a unique chemical compound characterized by its bicyclic structure This compound is part of the bicyclo[211]hexane family, which is known for its rigid and compact molecular framework

Preparation Methods

The synthesis of 1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition reaction, which forms the bicyclic structure. This reaction can be carried out under specific conditions using ultraviolet light to initiate the cycloaddition process . The resulting product can be further derivatized through various chemical transformations to obtain the desired compound.

Chemical Reactions Analysis

1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The phenyl group can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, to introduce various functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with molecular targets through its phenyl and carboxylic acid groups. These interactions can influence various biochemical pathways, depending on the specific application. The rigid bicyclic structure also plays a role in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a rigid bicyclic structure with a phenyl group and a carboxylic acid functional group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-12(15)11-9-6-7-13(11,8-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAUOHACBUUPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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